5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
Overview
Description
The compound 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related imidazole derivatives has been reported in the literature. For instance, a derivative, 1-methyl-2-chloromethyl-5-nitroimidazole, was synthesized through a reaction with tertiary nitronate anions, leading to compounds with a trisubstituted ethylenic double bond in the 2 position. This reaction proceeds via a C-alkylation according to the SRN1 mechanism followed by base-promoted nitrous acid elimination . Another study reported the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, which was achieved from diethyl ethaneioate through a four-step reaction including amination, cyclization, salt formation, and nitration, with improvements made by using a methylamine aqueous solution instead of methylamine gas .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, a secnidazole derivative was confirmed by 1H NMR, 13C NMR, mass spectra, elemental analyses, and X-ray single crystal diffraction, revealing that it crystallized in the triclinic space group with specific unit cell parameters . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are often utilized to create more complex molecules with potential biological activities. The study of reactions such as C-alkylation and nitrous acid elimination is crucial for understanding the reactivity and functionalization of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group and a chloro substituent can significantly affect the compound's reactivity and biological activity. The derivatives synthesized in the studies mentioned exhibit a range of biological activities, including β-glucuronidase inhibitory activity, which was evaluated in vitro with some compounds showing potent activity . Additionally, the secnidazole derivative demonstrated better anti-urease activity compared to secnidazole and acetyl-hydroxy acid against Helicobacter pylori .
Scientific Research Applications
Nitroimidazoles in Bacteroides Genetics
Nitroimidazoles, including variants like 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole, demonstrate potential as potent anaerobicidal agents. Studies have shown their bactericidal effects against various anaerobic bacteria, except certain genera, highlighting their relevance in treating infections caused by anaerobic organisms (Reysset, Su & Sebald, 1993).
Chemical Reactivity Studies
Research on the reactivity of methyl-1 chloromethyl-2 nitro-5 imidazole, a related compound, with tertiary nitronate anions, reveals the formation of 1-methyl-5-nitro-imidazoles with trisubstituted ethylenic double bonds. This indicates a significant scope for chemical synthesis applications (Crozet et al., 1985).
Crystal Structure and Halogen Bonding
The study of crystal structures of imidazole derivatives, including 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole, reveals different modes of C-Cl...O halogen bonds, contributing to our understanding of molecular interactions and crystal packing. This knowledge is vital for designing drugs and materials with desired properties (Kubicki & Wagner, 2007).
Vibrational and Electronic Analysis
An in-depth analysis of the vibrational, electronic, NMR, NLO, and structural aspects of 5-chloro-1-methyl-4-nitro-1H-imidazole (CMNI) provides insights into its electronic properties, stability, charge delocalization, and nonlinear optical activity. Such studies are crucial for developing materials with specific electronic and optical applications (Sridevi & Velraj, 2012).
Future Directions
Imidazole and its derivatives have a broad range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on developing new synthetic routes and exploring further applications of imidazole derivatives.
properties
IUPAC Name |
5-chloro-1-ethyl-2-methyl-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVICIJDNZUMTFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=C1Cl)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945707 | |
Record name | 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole | |
CAS RN |
2302-28-5 | |
Record name | NSC7864 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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